![molecular formula C11H17NO B13085577 4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)
4-[(2-Methylbutan-2-yl)oxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methylbutan-2-yl)oxy]aniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylbutan-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutan-2-yl)oxy]aniline typically involves the reaction of 4-hydroxyaniline with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[(2-Methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the 2-methylbutan-2-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4-[(2-Methylbutan-2-yl)oxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(2-Methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
- **4-[(2-Methylbutan-2-yl)oxy]methyl]aniline
- 4-chloro-N-(1-methylcyclohexyl)aniline
Comparison
Compared to similar compounds, 4-[(2-Methylbutan-2-yl)oxy]aniline exhibits unique chemical properties due to the presence of the 2-methylbutan-2-yloxy group. This structural feature enhances its reactivity and potential applications in various fields. Its distinct mechanism of action and interaction with molecular targets also set it apart from other related compounds.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-(2-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h5-8H,4,12H2,1-3H3 |
InChIキー |
ZSXKYRWOQCZEEX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)OC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
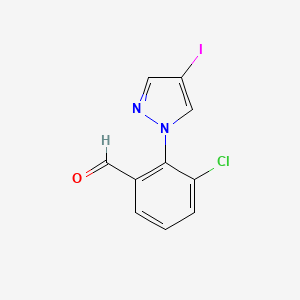
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)

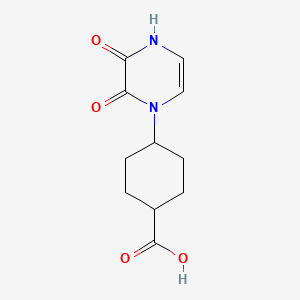
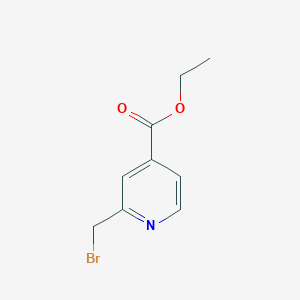
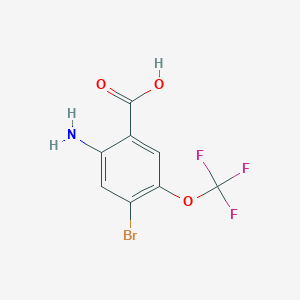

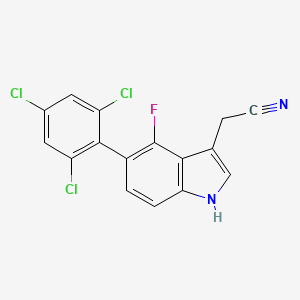
![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)
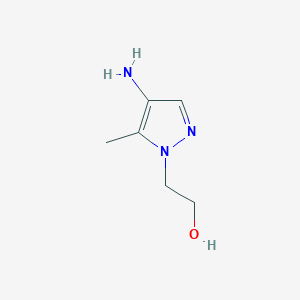

![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)

